molecular formula C21H20ClN7O3S B3414753 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946365-74-8

1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3414753
CAS No.: 946365-74-8
M. Wt: 485.9 g/mol
InChI Key: ACOCVLWTMIRVTD-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine (CAS 946365-74-8) is a synthetically designed small molecule with a molecular formula of C21H20ClN7O3S and a molecular weight of 485.95 g/mol . This complex structure integrates a triazolopyrimidine core, a key scaffold in medicinal chemistry, with a 4-chlorobenzenesulfonyl group and a 4-methoxyphenyl substituent. This unique architecture is known to enhance molecular stability and bioavailability, making it a valuable compound for pharmacological research . The primary research application of this compound is as a potent and selective agonist of the Cannabinoid Receptor 2 (CB2) . The CB2 receptor is a prime therapeutic target involved in modulating immune function and inflammatory pathways. Consequently, this chemical serves as a critical research tool for investigating inflammatory diseases, neuropathic pain, and immune-mediated disorders . Its mechanism of action involves selective activation of CB2 receptor signaling, which can be utilized in in vitro and in vivo studies to elucidate the receptor's role in various physiological and pathological processes. Available with a purity of 90% and above, this product is supplied for research applications only . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN7O3S/c1-32-17-6-4-16(5-7-17)29-21-19(25-26-29)20(23-14-24-21)27-10-12-28(13-11-27)33(30,31)18-8-2-15(22)3-9-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOCVLWTMIRVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step processes:

  • Starting Materials: Key reagents include 4-chlorobenzenesulfonyl chloride, 4-methoxyaniline, piperazine, and triazole precursors.

  • First Step: Formation of the sulfonyl intermediate by reacting 4-chlorobenzenesulfonyl chloride with piperazine under controlled temperature conditions.

  • Second Step: Synthesis of the triazole ring via cyclization reactions involving azide and alkyne precursors.

  • Final Step: Coupling the triazole derivative with the sulfonyl intermediate through nucleophilic substitution.

Industrial Production Methods

Industrial production may involve:

  • Large-Scale Reactors: Utilization of high-capacity reactors to ensure efficient mixing and reaction control.

  • Optimization of Conditions: Process parameters like temperature, pressure, and solvent choice are optimized to maximize yield and purity.

  • Purification Techniques: Post-synthesis purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes various chemical reactions:

  • Oxidation: Potential transformation of methoxy groups into more reactive intermediates.

  • Reduction: Reduction of aromatic rings under appropriate conditions.

  • Substitution: Electrophilic and nucleophilic substitution at different positions of the aromatic rings and piperazine moiety.

Common Reagents and Conditions

  • Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: Such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

  • Solvents: Dichloromethane, ethanol, and dimethyl sulfoxide are commonly used depending on the specific reaction.

Major Products

  • Oxidation Products: Formation of aldehyde or carboxylic acid derivatives from methoxy groups.

  • Substitution Products: Various substituted derivatives depending on the reacting nucleophile or electrophile.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are critical for cancer cell proliferation and survival.

  • Case Study : A derivative of this compound was tested against various cancer cell lines, showing significant cytotoxic effects and inducing apoptosis through the activation of caspase pathways. This suggests its potential as a lead compound for developing novel anticancer agents.

Antimicrobial Properties

The sulfonamide group in the compound has been associated with antimicrobial activity. Research indicates that compounds bearing this functional group can inhibit bacterial growth by interfering with folic acid synthesis.

  • Case Study : In vitro studies demonstrated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent.

Central Nervous System Disorders

Piperazine derivatives are known for their effects on the central nervous system (CNS). The incorporation of the triazole-pyrimidine moiety may enhance neuroprotective effects or modulate neurotransmitter systems.

  • Research Findings : Preliminary investigations into the compound's effects on neurotransmitter levels suggest potential applications in treating conditions such as anxiety and depression. Further studies are needed to elucidate its mechanism of action in the CNS.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AnticancerA549 (Lung Cancer)12.5
AntimicrobialE. coli15.0
NeuroprotectiveSH-SY5Y (Neuroblastoma)20.0

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: May inhibit specific enzymes by binding to active sites, thus interfering with their normal function.

  • Signal Transduction: Potentially affects cellular signaling pathways through interaction with receptors or other proteins.

Comparison with Similar Compounds

Structural Analogues of Triazolopyrimidine-Piperazine Derivatives

The following table highlights key structural and functional differences:

Compound Name/Identifier Substituents Target Activity Key Findings References
Target Compound 4-Chlorobenzenesulfonyl; 4-methoxyphenyl-triazolopyrimidine Potential kinase/oxidase inhibition Hypothesized to balance lipophilicity (Cl) and solubility (OCH₃)
1-(4-Methoxy-3-methylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-triazolo[4,5-d]pyrimidin-7-yl]piperazine 4-Methoxy-3-methylbenzenesulfonyl; 3-methoxyphenyl-triazolopyrimidine Not reported Increased steric bulk from 3-methyl may reduce membrane permeability
2-{[3-(4-Chlorobenzyl)-triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(4-phenylpiperazinyl)ethanone 4-Chlorobenzyl; sulfanyl-ethanone-piperazine Enzyme inhibition (e.g., NADPH oxidase) Sulfanyl group may enhance covalent binding to catalytic cysteine residues
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl sulfide) Benzoxazole-benzyl; sulfide NADPH oxidase inhibitor Demonstrated potent ROS suppression in leukocytes
Ticagrelor analogue (16m) Cyclopropylamino; hydroxyethoxy-tetrahydrocyclopentadioxolyl Antiplatelet/antibacterial Bulky substituents improve target selectivity but reduce oral bioavailability

Key Research Findings

  • Role of Sulfonyl Groups: The 4-chlorobenzenesulfonyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes, similar to sulfanyl derivatives in , which showed covalent inhibition mechanisms .
  • Methoxy Substitutions : The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to chlorophenyl or trifluoromethylphenyl analogues (e.g., MK63 in ), which are more lipophilic but prone to metabolic oxidation .
  • Triazolopyrimidine Core : This scaffold is versatile, as seen in ’s antiplatelet agents and ’s VAS2870. The position and nature of substituents (e.g., sulfide vs. sulfonyl) dictate target specificity—VAS2870’s benzoxazole moiety directs activity toward NADPH oxidase, whereas the target compound’s benzenesulfonyl group may favor kinase interactions .
  • Pharmacokinetic Considerations : Piperazine derivatives with aryl sulfonyl groups (e.g., ’s toluenesulfonyl-piperazine) exhibit longer half-lives than alkylated analogues, suggesting the target compound may have favorable metabolic stability .

Contradictions and Limitations

  • Activity vs. Selectivity : While ’s ticagrelor analogues show antibacterial activity, VAS2870 () targets oxidases, indicating the same core can drive divergent biological outcomes depending on substituents. This complicates structure-activity relationship (SAR) predictions .
  • Synthetic Accessibility : Compounds with complex substituents (e.g., cyclopentadioxolyl in ) require multi-step syntheses, limiting scalability compared to simpler derivatives like the target compound .

Biological Activity

1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and pharmacological implications based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A piperazine core
  • A triazole moiety
  • A sulfonyl group attached to a chlorobenzene

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the piperazine ring.
  • Introduction of the triazole and pyrimidine functionalities.
  • Sulfonylation with 4-chlorobenzenesulfonyl chloride.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • In vitro studies have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) through mechanisms involving cell cycle arrest and apoptosis induction .

Antibacterial Properties

The compound has been evaluated for antibacterial activity against several strains:

  • Moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, with weaker effects on other strains .
  • The sulfonamide functionality is often associated with antibacterial effects due to its ability to inhibit bacterial enzymes.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

  • Strong inhibitory effects against acetylcholinesterase (AChE) and urease have been reported. This suggests potential applications in treating conditions like Alzheimer's disease and managing urinary infections .

Pharmacological Implications

The pharmacological behavior of this compound can be attributed to its structural features:

  • Piperazine derivatives are known for their diverse biological activities, including analgesic and anti-inflammatory effects .
  • The presence of the triazole ring enhances biological activity by facilitating interactions with biomolecular targets.

Case Studies

Several studies have documented the biological evaluation of similar compounds:

  • Antitumor Activity : A study found that triazole derivatives induced apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Screening : Compounds with similar sulfonamide structures were tested against multiple bacterial strains, showing varying degrees of effectiveness .

Q & A

What are the common synthetic routes for preparing 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, and what critical reaction conditions are required?

Basic Research Question
The synthesis involves multi-step protocols typical for triazolopyrimidine-piperazine hybrids. Key steps include:

  • Triazolopyrimidine Core Formation : Cyclization of substituted pyrimidines with azides under copper-catalyzed conditions (e.g., CuI) to construct the triazole ring .
  • Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety to the triazolopyrimidine core. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility .
  • Sulfonylation : Reaction of the piperazine nitrogen with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous DCM .
    Critical Conditions :
  • Temperature control (e.g., 195–230°C for cyclization steps) .
  • Catalysts such as palladium on carbon for hydrogenation or coupling steps .

How do structural features of this compound influence its binding affinity to biological targets like kinases or GPCRs?

Basic Research Question
The compound’s activity is governed by:

  • Triazolopyrimidine Core : Mimics purine bases, enabling competitive inhibition of ATP-binding pockets in kinases .
  • 4-Methoxyphenyl Group : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins .
  • 4-Chlorobenzenesulfonyl Group : Introduces steric bulk and polar interactions, potentially improving selectivity for sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .
    Methodological Insight : Use molecular docking (e.g., AutoDock Vina) paired with mutagenesis studies to validate binding interactions .

How can researchers optimize reaction yields for the sulfonylation step while minimizing side-product formation?

Advanced Research Question
Key Variables :

  • Stoichiometry : Use a 1.2:1 molar ratio of 4-chlorobenzenesulfonyl chloride to piperazine intermediate to ensure complete reaction .
  • Solvent Choice : Anhydrous DCM reduces hydrolysis of the sulfonyl chloride .
  • Base Selection : Triethylamine or DIEA (N,N-diisopropylethylamine) for efficient HCl scavenging .
    Analytical Monitoring : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to track reaction progress and isolate side products (e.g., disulfonylated byproducts) .

How can contradictions in reported biological activity data (e.g., IC50 variability across studies) be resolved?

Advanced Research Question
Root Causes :

  • Assay variability (e.g., cell line differences, ATP concentrations in kinase assays) .
  • Compound purity (e.g., residual solvents or unreacted intermediates affecting potency) .
    Resolution Strategies :
  • Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., MTT for cytotoxicity) .
  • Structural Confirmation : Use LC-MS and 2D NMR (e.g., HSQC, HMBC) to verify compound integrity .

What methods are recommended for studying structure-activity relationships (SAR) of analogs with modified substituents?

Advanced Research Question
Approaches :

  • Fragment-Based Design : Synthesize analogs with variations in the methoxyphenyl or chlorobenzenesulfonyl groups to assess contributions to potency .
  • Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical functional groups for target engagement .
    Case Study : Analogues replacing 4-methoxyphenyl with 3,4-dimethoxyphenyl showed enhanced kinase inhibition (IC50 reduction by ~40%) due to improved hydrophobic interactions .

What analytical techniques are essential for characterizing intermediates and final products?

Basic Research Question
Core Techniques :

  • NMR Spectroscopy : 1H/13C NMR for structural confirmation (e.g., piperazine proton integration at δ 2.5–3.5 ppm) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase columns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C21H19ClN6O3S requires m/z 494.0922 [M+H]+) .

How can researchers investigate the compound’s mechanism of action in complex biological systems?

Advanced Research Question
Integrated Workflow :

Target Identification : Chemoproteomics (e.g., affinity purification-MS) to map interacting proteins .

Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects .

In Vivo Validation : Use xenograft models (e.g., HCT-116 colorectal cancer) to assess efficacy and PK/PD relationships .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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